molecular formula C4H6F2O2S B13172217 2,2-Difluoro-3-methylsulfanyl-propionic acid

2,2-Difluoro-3-methylsulfanyl-propionic acid

Cat. No.: B13172217
M. Wt: 156.15 g/mol
InChI Key: JXNSOWQHJSGERG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methylsulfanyl-propionic acid typically involves the introduction of fluorine atoms and a methylsulfanyl group to a propionic acid derivative. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atoms. The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolate anions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylsulfanyl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-3-methylsulfanyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methylsulfanyl-propionic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methylsulfanyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-methylsulfanyl-propionic acid is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct reactivity and selectivity. This combination of functional groups makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C4H6F2O2S

Molecular Weight

156.15 g/mol

IUPAC Name

2,2-difluoro-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C4H6F2O2S/c1-9-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)

InChI Key

JXNSOWQHJSGERG-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)O)(F)F

Origin of Product

United States

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